

Comprehensive Spectroscopic Profiling: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene

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Compound of Interest

Compound Name: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene

Cat. No.: B340128

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Executive Summary & Compound Identity

1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a diaryl ether intermediate used primarily in the synthesis of pharmaceutical agents (e.g., Kv3 potassium channel modulators) and agrochemicals. Its structure features a nucleophilic dimethyl-substituted phenyl ring coupled to an electron-deficient nitrophenyl ring.

Property	Data
IUPAC Name	1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Common Name	2,3-Dimethylphenyl 4-nitrophenyl ether
CAS Registry	23471-68-3
Molecular Formula	C ₁₄ H ₁₃ NO ₃
Molecular Weight	243.26 g/mol
Appearance	Yellow solid
Melting Point	N/A (Isolated as solid, specific MP not reported in source)

Experimental Synthesis Protocol

The synthesis utilizes a Nucleophilic Aromatic Substitution () mechanism. The electron-withdrawing nitro group on the fluorobenzene activates the ring, facilitating attack by the 2,3-dimethylphenolate anion.

Reagents & Stoichiometry

- Substrate A: 1-Fluoro-4-nitrobenzene (500 mg, 3.54 mmol)[1][2][3][4][5]
- Substrate B: 2,3-Dimethylphenol (433 mg, 3.54 mmol)[1][2][3][4][5]
- Base: Potassium Carbonate () (1469 mg, 10.63 mmol)[1][2][3][4]
- Solvent: N,N-Dimethylformamide (DMF) (10 mL)

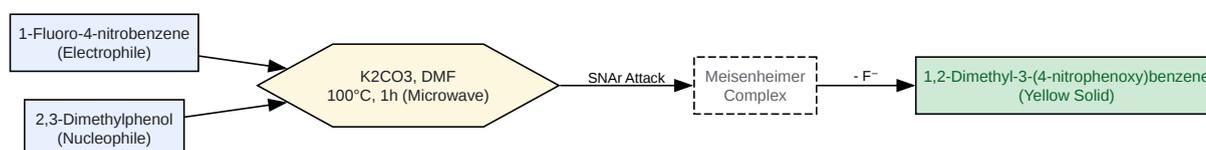
Step-by-Step Methodology

- Preparation: In a microwave-compatible vial, dissolve 1-fluoro-4-nitrobenzene in DMF to obtain a pale yellow solution.
- Activation: Add 2,3-dimethylphenol and potassium carbonate to the solution.
- Reaction: Seal the vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 100°C for 1 hour.
- Workup:
 - Dilute the reaction mixture with Diethyl Ether (, 25 mL).
 - Wash the organic phase with water (mL) to remove DMF and inorganic salts.
 - Wash with saturated brine (10 mL).
- Isolation: Dry the organic phase over Sodium Sulfate (

), filter, and evaporate under vacuum.

- Yield: 865.1 mg (Yellow solid).[1][2][3][4][5][6]

Reaction Pathway Diagram



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Caption: SNAr synthesis pathway via microwave-assisted coupling in DMF.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (¹H NMR)

Instrument: 400 MHz Solvent: Chloroform-d (

) Source: US Patent 10,632,118 B2 (Intermediate 73)[3][5]

The spectrum exhibits a characteristic

pattern for the nitrophenyl ring and a complex splitting pattern for the 1,2,3-substituted dimethylphenyl ring.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.25 – 8.14	Multiplet (m)	2H	Ar-H (Nitro Ring)	Protons ortho to the electron-withdrawing group are highly deshielded.
7.17	Triplet (t)	1H	Ar-H (Dimethyl Ring)	Likely H-5, meta to the ether linkage and meta to the C3-methyl.
7.13 – 7.08	Multiplet (m)	1H	Ar-H (Dimethyl Ring)	H-4 position (para to ether).
6.96 – 6.83	Multiplet (m)	3H	Overlapping Ar-H	Contains H-6 (Dimethyl ring, ortho to ether) and the 2 protons ortho to the ether oxygen on the Nitro ring.
2.36	Singlet (s)	3H	(C3)	Methyl group at position 3 (less sterically crowded).
2.10	Singlet (s)	3H	(C2)	Methyl group at position 2 (ortho to ether oxygen); typically shielded relative to C3.

B. Mass Spectrometry (LC-MS)

Method: UPLC (Ultra-Performance Liquid Chromatography) Ionization: Electrospray Ionization (ESI)

Parameter	Value	Interpretation
Retention Time	0.90 min	Indicates moderate lipophilicity consistent with a diaryl ether.
Observed Ion	244 m/z	(Protonated molecular ion).[2]
Expected Mass	243.26 Da	Neutral molecule.

Fragmentation Pattern (Theoretical):

- m/z 244: Molecular Ion
- m/z 197: Loss of radical (common in nitroaromatics).
- m/z 121: Cleavage of the ether bond yielding the 2,3-dimethylphenoxy cation.

C. Infrared Spectroscopy (IR) - Predicted

Experimental IR data is not explicitly detailed in the source patent. The following are high-confidence predicted values based on functional group physics.

Frequency (cm ⁻¹)	Vibration Mode	Functional Group
1525 ± 10	Asymmetric Stretch	Nitro Group ()
1345 ± 10	Symmetric Stretch	Nitro Group ()
1240 – 1260	Stretching	Aryl Ether ()
2920 – 2960	Stretching	Alkyl (Methyl groups)
3050 – 3100	Stretching	Aromatic

Mechanistic & Structural Diagram

The following diagram illustrates the proton environments corresponding to the NMR data.

Caption: Correlation of chemical structure with observed ¹H NMR chemical shifts.

References

- Alvaro, G. et al. (2020). Imidazolidinedione derivatives. U.S. Patent No.[7] 10,632,118 B2. Washington, DC: U.S. Patent and Trademark Office. (See "Intermediate 73").
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for standard IR/NMR shift prediction principles).

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Sources

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